molecular formula C21H18O2 B2664758 2-Acetyl-3'-(benzyloxy)biphenyl CAS No. 893739-69-0

2-Acetyl-3'-(benzyloxy)biphenyl

Cat. No.: B2664758
CAS No.: 893739-69-0
M. Wt: 302.373
InChI Key: MZJKQWUMEKYECZ-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Chemistry

Biphenyls, compounds consisting of two phenyl rings linked by a single bond, are a cornerstone of modern organic chemistry. ontosight.aibiosynce.com Their unique structural, electrical, and chemical properties make them integral to various applications, including the development of organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The biphenyl framework allows for rotational freedom around the central carbon-carbon bond, leading to distinct molecular conformations. ontosight.ai While the basic biphenyl structure is relatively stable and non-reactive, the introduction of functional groups dramatically alters its chemical behavior, opening avenues for a wide array of chemical transformations. biosynce.comchemicalbook.com

The stability of the biphenyl scaffold, combined with the reactivity endowed by its substituents, makes derivatives like 2-Acetyl-3'-(benzyloxy)biphenyl important building blocks in synthetic organic chemistry. britannica.com The specific placement of the acetyl and benzyloxy groups on the biphenyl rings creates a molecule with distinct electronic and steric properties, influencing its potential applications and synthetic utility.

Significance of Acetyl and Benzyloxy Functionalities in Synthetic Design

The functional groups attached to the biphenyl core of this compound are pivotal to its chemical character and synthetic potential.

The acetyl group (-COCH₃) is a versatile functional group in organic synthesis. fiveable.me It is an acyl group that can be introduced into a molecule through a process called acetylation. fiveable.mereachemchemicals.com This process can enhance the stability or modify the reactivity of a compound. reachemchemicals.com The acetyl group itself can participate in a variety of chemical reactions, serving as a precursor for the formation of other functional groups or as a key component in carbon-carbon bond-forming reactions. fiveable.me In the context of this compound, the acetyl group activates the aromatic ring towards certain reactions and provides a handle for further molecular elaboration.

Overview of Research Trajectories for Complex Aryl Ethers and Ketones

The study of complex aryl ethers and ketones, such as this compound, is a vibrant area of research. The development of new synthetic methods for the construction of the aryl ether and aryl ketone moieties is a primary focus. Modern synthetic strategies often involve transition-metal-catalyzed cross-coupling reactions to form the biaryl core and introduce the functional groups.

Research is also directed towards understanding the photophysical and photochemical properties of aryl ketones. unipd.it The interaction of light with these molecules can lead to unique reactivity, opening up new avenues for synthetic transformations. unipd.it Furthermore, the incorporation of aryl ether and ketone functionalities into larger, more complex structures is a key aspect of drug discovery and materials science. researchgate.net The synthesis of functionalized poly(aryl ether ketone)s (PAEKs), for example, is an area of intense investigation due to their potential applications in high-performance materials. researchgate.net The study of molecules like this compound contributes to the fundamental knowledge base required for these advancements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3-phenylmethoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-16(22)20-12-5-6-13-21(20)18-10-7-11-19(14-18)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKQWUMEKYECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 2 Acetyl 3 Benzyloxy Biphenyl

Reactions Involving the Acetyl Group

The acetyl group, consisting of a carbonyl (C=O) and a methyl group, is a versatile functional group that participates in a wide array of organic reactions.

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in the acetyl group makes it susceptible to attack by nucleophiles. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of molecular architectures. For instance, Grignard reagents can add to the carbonyl to form tertiary alcohols, a reaction that can be influenced by steric hindrance from the bulky biphenyl (B1667301) structure. ethz.ch

Alpha-Functionalization of the Ketone Moiety

The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, a process known as alpha-functionalization. This strategy is a cornerstone of organic synthesis for building molecular complexity. rsc.org Reactions such as alkylation, halogenation, and acylation can be achieved at this position, providing a pathway to a wide range of derivatives. The direct use of ketones as sources of α-ketone radicals for C(sp³)–H functionalization represents a sustainable method for creating complex chemical structures. rsc.org

Reduction and Oxidation Reactions of the Acetyl Group

The acetyl group can undergo both reduction and oxidation, altering the oxidation state of the carbonyl carbon.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. For example, asymmetric reduction of similar ketone structures has been achieved using dual catalysis strategies, yielding chiral secondary alcohols with high enantioselectivity. uni-regensburg.de

Oxidation: Oxidation of the acetyl group is less common but can be achieved under specific conditions. For instance, oxidation of a related methoxy (B1213986) benzoin (B196080) model compound using a vanadium complex with oxygen as the terminal oxidant resulted in cleavage of the C-C bond to yield benzoic acid and methyl benzoate. qub.ac.uk

A summary of representative reduction and oxidation reactions is presented below:

Reaction Type Reagent/Catalyst Product Type
Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Reduction H₂, Pd/C Secondary Alcohol

Condensation Reactions

The acetyl group can participate in condensation reactions, where two molecules combine with the loss of a small molecule, typically water. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. ekb.eg These reactions are often catalyzed by acid and are reversible. Hydrazone derivatives can also be synthesized by condensing the acetyl group with hydrazides. rsc.org These condensation products can serve as intermediates for the synthesis of various heterocyclic compounds. ekb.eg

Transformations of the Benzyloxy Group

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its removal.

Cleavage and Deprotection Strategies

The primary transformation of the benzyloxy group is its cleavage to reveal the underlying phenol (B47542). This deprotection is a crucial step in many synthetic sequences.

Catalytic Hydrogenation: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction is generally clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org This method is favored for its mild conditions, though it is not suitable for substrates containing other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Boron tribromide (BBr₃) is a particularly effective reagent for cleaving benzyl ethers, including those in complex molecules. researchgate.net A study on the selective cleavage of benzyl ethers demonstrated that a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can efficiently remove the benzyl group under mild conditions while tolerating a range of other functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidative methods provide an alternative to hydrogenation and acid-catalyzed cleavage. For example, p-methoxybenzyl ethers can be cleaved using single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

A summary of common deprotection strategies for the benzyloxy group is provided in the table below:

Method Reagent/Catalyst Conditions Byproduct
Catalytic Hydrogenation Pd/C, H₂ Room temperature, atmospheric or elevated pressure Toluene
Acid-Catalyzed Cleavage BBr₃, BCl₃·SMe₂ Varies with reagent Benzyl bromide (with BBr₃)

Rearrangement Pathways

Intramolecular rearrangement reactions offer a pathway to constitutional isomers that can be difficult to access through other synthetic routes. For 2-Acetyl-3'-(benzyloxy)biphenyl, several rearrangement pathways, such as the Fries and Smiles rearrangements, can be theoretically considered, although they may require specific conditions or modifications of the substrate.

The Fries rearrangement is a standard method for converting phenolic esters to hydroxy aryl ketones using a Lewis acid catalyst. wikipedia.orgthermofisher.com For the title compound, this would not be a direct rearrangement. It would first require the cleavage of the benzyl ether to form the corresponding phenol, 2-acetyl-3'-hydroxybiphenyl. Subsequent acylation of this phenol would yield a phenolic ester, which could then undergo a Lewis acid-catalyzed Fries rearrangement to migrate the acyl group to the ortho or para position relative to the hydroxyl group. wikipedia.orgsigmaaldrich.com The regioselectivity is influenced by reaction conditions; lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-product. A photochemical variant, the photo-Fries rearrangement, proceeds via a radical mechanism and could also be a possibility. wikipedia.org

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.org In its classic form, it requires an activated aromatic ring, meaning a ring substituted with strong electron-withdrawing groups, which is not the case for the benzyloxy-substituted ring in this compound. wikipedia.orgcdnsciencepub.com However, modern variations such as the photo-Smiles rearrangement can proceed on non-activated aromatic systems through radical cation intermediates. rsc.org Another variant, the Truce-Smiles rearrangement, involves a carbanion nucleophile attacking the aromatic ring. cdnsciencepub.comcdnsciencepub.com For the target molecule, generating a carbanion alpha to the acetyl group is feasible, but its subsequent attack on the non-activated benzyloxy-ring would be challenging without further modification.

Rearrangement TypeRequired Conditions/ModificationsPotential Product TypeKey Features
Fries Rearrangement1. Cleavage of benzyl ether to phenol. 2. Acylation of phenol. 3. Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgHydroxy-diacetyl-biphenyl isomersTemperature-dependent regioselectivity (ortho vs. para).
Photo-Fries RearrangementRequires UV light. wikipedia.orgHydroxy-diacetyl-biphenyl isomersProceeds via a radical mechanism.
Smiles RearrangementRequires ring activation (EWGs) or photochemical conditions for non-activated rings. wikipedia.orgrsc.orgPhenolic or amino-substituted biphenyl derivativesIntramolecular SNAr reaction. manchester.ac.uk

Electrophilic Aromatic Substitution on the Biphenyl Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In this compound, the two phenyl rings exhibit different reactivities and directing effects due to their respective substituents. quora.com

The ring bearing the acetyl group (Ring A) is deactivated towards electrophilic attack because the acetyl group is a moderate electron-withdrawing group (EWG). As a deactivator without a lone pair adjacent to the ring, it directs incoming electrophiles to the meta positions (positions 3 and 5). libretexts.org

The ring bearing the benzyloxy group (Ring B) is activated towards electrophilic attack. The benzyloxy group is an electron-donating group (EDG) through resonance, directing incoming electrophiles to the ortho and para positions (positions 2', 4', and 6'). libretexts.org The phenyl group substituent on Ring B is also an ortho-, para-director. Therefore, substitution on Ring B is strongly favored over Ring A.

Considering the combined directing effects on Ring B, the para-position (4') is the most likely site for substitution due to reduced steric hindrance compared to the ortho-positions (2' and 6'). The 2'-position is particularly sterically hindered by the adjacent phenyl ring.

RingSubstituentEffect on ReactivityDirecting EffectPredicted Major Product Site(s) for EAS
Ring A (C1-C6)Acetyl (-COCH₃)Deactivatingmeta (3, 5)Minor products, substitution at C3/C5.
Ring B (C1'-C6')Benzyloxy (-OCH₂Ph)Activatingortho, para (2', 4', 6')Major product, substitution highly favored at C4'. Substitution at C2'/C6' is possible but sterically hindered.
PhenylActivatingortho, para (2', 4', 6')

For a typical EAS reaction like nitration (using HNO₃/H₂SO₄), the expected major product would be 2-Acetyl-3'-(benzyloxy)-4'-nitrobiphenyl.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally less common than EAS and requires specific substrate features. wikipedia.org The most common SNAr mechanism involves the addition of a nucleophile to an electron-poor aromatic ring that contains a good leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex). libretexts.org

For this compound, neither ring is ideally suited for a classic SNAr reaction as there is no inherent leaving group like a halide. The benzyloxy group is a poor leaving group. However, if a derivative, such as 2-Acetyl-3'-(benzyloxy)-4'-chlorobiphenyl, were used, the situation would change. In this hypothetical substrate, the chloro group could act as a leaving group. The ring it is attached to (Ring B) is activated by the benzyloxy group, which is electron-donating and thus unfavorable for SNAr.

Conversely, if a halogen were placed on Ring A (e.g., 5-chloro-2-acetyl-3'-(benzyloxy)biphenyl), the acetyl group, being an EWG, would activate the ring towards nucleophilic attack. byjus.com The acetyl group would stabilize the negative charge of the Meisenheimer intermediate, particularly if the attack occurs ortho or para to it. libretexts.org Therefore, a nucleophile would preferentially replace a leaving group on Ring A.

Another potential NAS pathway is via a benzyne (B1209423) intermediate, which typically requires a strong base and a leaving group, but this is less likely under typical conditions for this substrate. wikipedia.org

PathwaySubstrate RequirementRole of Existing GroupsPlausibility for this compound
SNAr (Addition-Elimination)Good leaving group (e.g., Halogen) + Electron-withdrawing group(s) ortho/para to leaving group. libretexts.org-COCH₃ on Ring A would activate it for SNAr. -OCH₂Ph on Ring B would deactivate it.Low on the parent compound. Possible on a halogenated derivative, particularly on Ring A.
Benzyne (Elimination-Addition)Good leaving group + Strong base. wikipedia.orgNo specific activating/deactivating role required.Unlikely without harsh conditions (strong base).

Radical Reactions and Their Control

Radical reactions proceed via uncharged intermediates with unpaired electrons and are typically initiated by heat or light. masterorganicchemistry.com The mechanism involves initiation, propagation, and termination steps. youtube.com For this compound, several sites are susceptible to radical reactions.

The most susceptible position is the benzylic C-H bond of the benzyloxy group (-O-CH₂-Ph). These hydrogens can be abstracted by radicals to form a stabilized benzylic radical. This is the basis for reactions like benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would lead to the formation of 2-Acetyl-3'-(bromophenylmethoxy)biphenyl.

Another possibility involves the formation of radical cations of the biphenyl system itself. Studies on halogenated biphenyls have shown that pulse radiolysis can generate radical cations that exhibit specific absorption spectra. rsc.org The stability and decay pathways of these radical cations are influenced by the position of substituents. For the title compound, such a radical cation could potentially undergo deprotonation or react with a nucleophile.

Control over radical reactions is achieved by carefully selecting the initiator, reaction conditions (temperature, light), and the concentration of the radical propagator (like Bu₃SnH) and substrate. libretexts.org

Reaction TypeReactive SiteTypical ReagentsPotential Product
Benzylic HalogenationBenzylic C-H bonds of the -OCH₂Ph groupNBS, AIBN (initiator), CCl₄2-Acetyl-3'-(bromophenylmethoxy)biphenyl
Radical Addition to Pi BondCarbonyl C=O bondRadical species (e.g., from Bu₃SnH)Tertiary alcohol after reduction
Radical Cation FormationBiphenyl π-systemPulse radiolysisBiphenyl radical cation

Catalytic Transformations Utilizing this compound

Catalytic methods are fundamental to modern organic synthesis, and this compound can be both a product of and a substrate for various catalytic transformations.

The synthesis of the biphenyl skeleton itself is efficiently achieved through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling is a prominent example, where an arylboronic acid reacts with an aryl halide. researchgate.net this compound could be synthesized by coupling 2-acetylphenylboronic acid with 1-bromo-3-(benzyloxy)benzene, or vice-versa, in the presence of a palladium catalyst and a base. rsc.orgjmaterenvironsci.com Nickel-catalyzed couplings are also highly effective for creating C-C bonds in biphenyls. sci-hub.se

As a substrate, this compound possesses two functional groups that can be targeted by catalytic reactions. The ketone can undergo catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel to yield the corresponding secondary alcohol. Under more forcing conditions, the benzyl ether can also be cleaved by catalytic hydrogenolysis (e.g., using H₂ over Pd/C), a common method for deprotection, which would yield 2-acetyl-3'-hydroxybiphenyl. The selective transformation of one group in the presence of the other would depend on the choice of catalyst and reaction conditions.

Transformation TypeTargetTypical Catalyst/ReagentsProductReaction Role
Suzuki-Miyaura CouplingC-C bond formationPd(OAc)₂, PPh₃, base (e.g., K₂CO₃)This compoundSynthesis of the title compound
Catalytic HydrogenationKetone C=OH₂, Pd/C (mild conditions)1-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethan-1-olFunctional group transformation
Catalytic HydrogenolysisBenzyl ether C-O bondH₂, Pd/C (forcing conditions)1-(3'-Hydroxy-[1,1'-biphenyl]-2-yl)ethan-1-oneDeprotection
Combined ReductionKetone + Benzyl etherH₂, Pd/C (harsher conditions)2'-(1-Hydroxyethyl)-[1,1'-biphenyl]-3-olFunctional group transformation

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Acetyl 3 Benzyloxy Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational NMR experiments for structural elucidation.

The ¹H NMR spectrum of 2-Acetyl-3'-(benzyloxy)biphenyl is expected to exhibit distinct signals for each chemically non-equivalent proton. The aromatic region would be complex, with signals for the 12 aromatic protons of the biphenyl (B1667301) and benzyloxy groups. These protons would appear as multiplets due to spin-spin coupling with neighboring protons. The benzylic protons of the -OCH₂Ph group would likely appear as a singlet, while the methyl protons of the acetyl group would also present as a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 21 distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group would be observed at the downfield end of the spectrum. The aromatic carbons would generate a series of signals in the midfield region, and their chemical shifts would be influenced by the substituents on the rings. The benzylic and methyl carbons would appear at the upfield end of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H7.0 - 8.0Multiplet12HBiphenyl & Phenyl H
Benzylic-H~5.1Singlet2H-OCH₂Ph
Acetyl-H~2.6Singlet3H-COCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl C~198C=O
Aromatic C110 - 160Biphenyl & Phenyl C
Benzylic C~70-OCH₂Ph
Acetyl C~29-COCH₃

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and establishing definitive atomic connectivity. ajgreenchem.comwhiterose.ac.uksemanticscholar.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would be instrumental in assigning the signals of the aromatic protons by showing correlations between adjacent protons on the phenyl rings. ajgreenchem.comwhiterose.ac.uksemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule by linking them to their corresponding, and often more easily assigned, proton signals. ajgreenchem.comwhiterose.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the biphenyl system. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon. ajgreenchem.comwhiterose.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. In this compound, NOESY could be used to confirm the connectivity of the benzyloxy group to the biphenyl core by showing through-space correlations between the benzylic protons and the protons on the adjacent phenyl ring. ajgreenchem.com

While specific experimental 2D NMR data for this compound is not publicly available, the application of these techniques would be essential for a complete and accurate assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. dtu.dk

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Under harder ionization conditions, such as Electron Ionization (EI), the molecule would undergo fragmentation. The fragmentation pattern is often predictable and provides clues about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the acetyl group (CH₃CO•) leading to a significant fragment ion.

Cleavage of the benzylic ether bond, resulting in a benzyl (B1604629) cation ([C₇H₇]⁺, m/z 91) and a corresponding biphenyl fragment.

Fragmentation of the biphenyl core itself.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z (mass-to-charge ratio) Possible Fragment
302[M]⁺• (Molecular Ion)
287[M - CH₃]⁺
259[M - COCH₃]⁺
211[M - C₇H₇O]⁺
181[Biphenyl-CO]⁺
152[Biphenyl]⁺•
91[C₇H₇]⁺ (Benzyl cation)
43[CH₃CO]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. ethz.ch

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the acetyl group. The spectrum would also feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl and benzylic groups just below 3000 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, would also be useful. Aromatic ring vibrations often give rise to strong Raman signals.

Predicted Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Intensity
3100-3000Aromatic C-H stretchMedium
3000-2850Aliphatic C-H stretchMedium
~1680C=O stretch (acetyl)Strong
1600-1450Aromatic C=C stretchMedium-Strong
1250-1000C-O stretch (ether)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its chromophores, which are the biphenyl system and the acetyl-substituted phenyl ring. The biphenyl moiety itself has a strong absorption band. The presence of the acetyl group, a conjugating system, would likely cause a bathochromic (red) shift of the absorption maximum to a longer wavelength. The spectrum would likely exhibit π → π* transitions associated with the aromatic rings.

While specific absorption maxima are dependent on the solvent used, the presence of the extended conjugated system in this compound would result in significant UV absorbance. nist.gov

Theoretical and Computational Investigations of 2 Acetyl 3 Benzyloxy Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for predicting the behavior of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. tandfonline.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy structure on the potential energy surface. For 2-Acetyl-3'-(benzyloxy)biphenyl, a full geometry optimization would be performed, typically using a functional like B3LYP or PBE1PBE combined with a basis set such as 6-311++G(d,p). tandfonline.com

The key geometrical parameters of interest include bond lengths, bond angles, and, crucially for a biphenyl (B1667301) derivative, the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance from the substituents (the acetyl and benzyloxy groups) and the electronic stabilization gained from π-conjugation across the rings, which favors planarity.

The electronic structure can be analyzed through various means. The distribution of electron density reveals the charge distribution across the molecule, which can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. tandfonline.com NBO analysis, in particular, provides insights into charge transfer interactions and hyperconjugative effects within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This table presents typical parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level). Actual values require a specific calculation.

ParameterDescriptionPredicted Value
Dihedral Angle (C1-C1'-C2'-C3') The twist angle between the two biphenyl rings.45° - 60°
Bond Length (C=O) The length of the carbonyl double bond in the acetyl group.~1.22 Å
Bond Length (C-C) The length of the single bond connecting the two phenyl rings.~1.49 Å
Bond Angle (C-C=O) The angle within the acetyl group attached to the biphenyl core.~120°
Bond Length (C-O) The length of the ether linkage in the benzyloxy group.~1.37 Å

The presence of multiple single bonds in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the different stable conformers (local minima on the energy landscape) and the energy barriers (transition states) that separate them. ic.ac.uk

For this molecule, the most significant rotations are around the C-C bond linking the two phenyl rings and the bonds within the benzyloxy side chain. A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This reveals the energetic profile of the rotation. ic.ac.uk The global minimum corresponds to the most stable conformation. The analysis for biphenyl itself shows minima around a 45° twist, with transition states at 0° (where steric hindrance is maximized) and 90° (where π-conjugation is broken). ic.ac.uk The bulky substituents in this compound would be expected to create a more complex energy landscape with potentially higher rotational barriers.

Computational methods are highly effective at predicting various types of molecular spectra, which is invaluable for structure verification.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The standard approach involves geometry optimization followed by a calculation of the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Functionals such as B3LYP, PBE1PBE, or the specifically parameterized WP04 are often used for this purpose. nih.govgithub.io The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) Note: This table illustrates the typical accuracy of DFT-predicted NMR shifts. Experimental values are required for a real comparison.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Carbonyl Carbon (C=O) 198 - 202-
Methyl Carbon (CH₃) 25 - 30-
Methyl Protons (CH₃) -2.5 - 2.7
Methylene (B1212753) Protons (OCH₂Ph) -5.0 - 5.2

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. chemrxiv.orgornl.gov Including a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions for spectra measured in solution. acs.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the peaks in an IR spectrum. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations in the computational method, leading to better agreement with experimental data. tandfonline.com

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound Note: These are representative frequencies for key functional groups.

Vibrational ModeFunctional GroupPredicted Frequency (scaled)
C=O Stretch Acetyl1680 - 1700
C-O-C Asymmetric Stretch Ether1230 - 1260
Aromatic C-H Stretch Phenyl Rings3050 - 3100
Aliphatic C-H Stretch Methylene/Methyl2900 - 3000

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. acs.org MD simulates the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. acs.org

For a flexible molecule like this compound, an MD simulation in a simulated solvent environment can explore the accessible conformational space at a given temperature. nih.gov This allows for the observation of transitions between different conformers and provides a statistical representation of the preferred shapes the molecule adopts in solution. nih.gov This approach is particularly useful for understanding how molecular flexibility might influence interactions with other molecules, such as binding to a biological receptor. biorxiv.org

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory and Fukui Functions

Understanding the chemical reactivity of a molecule is crucial. Frontier Molecular Orbital (FMO) theory is a qualitative model that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the most likely to accept electrons (electrophilic character). researchgate.netscience.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

For a more quantitative and site-specific measure of reactivity, Fukui functions can be calculated. researchgate.net Derived from DFT, the Fukui functions f(r) identify which atoms within a molecule are most susceptible to nucleophilic attack (f⁺) or electrophilic attack (f⁻). A higher value of the Fukui function at a specific atomic site indicates a higher reactivity at that site. researchgate.net For this compound, one would expect the carbonyl carbon of the acetyl group to have a high f⁺ value, indicating its susceptibility to nucleophilic attack. Conversely, the oxygen atoms and the π-systems of the rings would be primary sites for electrophilic attack.

Mechanistic Pathway Elucidation using Computational Methods

Computational methods are indispensable for investigating the step-by-step mechanism of chemical reactions. nih.gov By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. bham.ac.uk

For example, one could computationally study the mechanism of a nucleophilic addition to the acetyl group of this compound. DFT calculations would be used to model the approach of a nucleophile, locate the transition state for the addition reaction, and calculate the corresponding activation energy barrier. Comparing the barriers for different possible pathways allows for the prediction of the most likely reaction mechanism. This detailed energetic information is often difficult or impossible to obtain through experimental means alone.

Solvent Effects on Electronic Properties and Reactivity

The interaction between a solute and solvent molecules can alter the energy levels of the ground and excited states, leading to changes in electronic absorption spectra (solvatochromism), and can also affect the stability of transition states, thereby influencing reaction rates. tru.cabris.ac.uk Computational methods, such as those employing the Polarizable Continuum Model (PCM), are instrumental in theoretically predicting these solvent effects. tru.cajlu.edu.cnnih.gov

Electronic Properties

The electronic properties of this compound are largely dictated by the acetyl and benzyloxy groups, as well as the biphenyl core. The polarity of the solvent is expected to have a pronounced effect on the molecule's dipole moment and its electronic transitions.

Dipole Moment:

Interactive Table: Predicted Solvent Effects on the Ground-State Dipole Moment of this compound

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
n-Hexane1.882.85
Toluene (B28343)2.382.95
Dichloromethane8.933.20
Acetone20.73.55
Acetonitrile37.53.65
Water80.13.80

Note: The dipole moment values are hypothetical and for illustrative purposes, based on general trends observed for similar aromatic ketones in different solvents.

Electronic Transitions (UV-Vis Spectroscopy):

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These transitions, originating from the conjugated π-system of the biphenyl rings and the carbonyl group, are typically of high intensity. In polar solvents, these transitions are expected to exhibit a bathochromic (red) shift, meaning they will shift to longer wavelengths. This is because the excited state is generally more polar than the ground state and is therefore better stabilized by a polar solvent. nih.gov

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the oxygen atom of the acetyl group to an anti-bonding π* orbital. In contrast to π → π* transitions, n → π* transitions typically show a hypsochromic (blue) shift in polar, protic solvents. This is because the non-bonding electrons on the oxygen can form hydrogen bonds with protic solvent molecules, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. nih.gov

Interactive Table: Predicted Shifts in Absorption Maxima (λmax) for this compound in Different Solvents

SolventTransition TypePredicted λmax (nm)Predicted Shift
n-Hexanen → π345-
π → π280-
Ethanoln → π335Hypsochromic (Blue)
π → π288Bathochromic (Red)
Acetonitrilen → π340Hypsochromic (Blue)
π → π285Bathochromic (Red)

Note: The λmax values and shifts are hypothetical and serve to illustrate the expected solvatochromic effects based on established principles for aromatic ketones.

Reactivity

The solvent can play a crucial role in the reactivity of this compound by influencing the stability of reactants, intermediates, and transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the biphenyl rings, the choice of solvent can significantly affect the reaction rate and even the reaction mechanism. tru.caresearchgate.net

For instance, in a nucleophilic addition to the acetyl group, a polar aprotic solvent might enhance the reactivity of the nucleophile. Conversely, a polar protic solvent could solvate the nucleophile, reducing its reactivity, while also potentially protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. mdpi.com

Theoretical studies on the Baeyer-Villiger reaction of aromatic ketones have shown that the reaction rate can decrease with increasing solvent polarity. tru.ca This is attributed to the relative stabilization of the reactants compared to the transition state in more polar environments. For reactions involving this compound, similar complex dependencies on solvent polarity are anticipated. The ability of a solvent to form hydrogen bonds can also be a critical factor, as seen in the quenching reactions of aromatic ketone triplets. researchgate.netacs.org

Interactive Table: Predicted Relative Reaction Rates for a Hypothetical Nucleophilic Addition to this compound

SolventSolvent TypePredicted Relative Rate
TolueneNonpolar1
Tetrahydrofuran (THF)Polar Aprotic5
Dimethylformamide (DMF)Polar Aprotic10
MethanolPolar Protic3
WaterPolar Protic2

Note: The relative rates are hypothetical and for illustrative purposes, demonstrating how solvent type can influence the kinetics of a reaction involving an aromatic ketone.

Applications of 2 Acetyl 3 Benzyloxy Biphenyl As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 2-Acetyl-3'-(benzyloxy)biphenyl scaffold makes it an important intermediate in the synthesis of elaborate organic molecules. Biphenyl (B1667301) derivatives are fundamental structures in many medicinally active compounds and natural products. nih.govrsc.org The synthesis of such complex targets often involves multi-step reaction sequences where a pre-functionalized biphenyl core is essential.

The acetyl group provides a reactive handle for a variety of carbon-carbon bond-forming reactions and functional group transformations. For instance, it can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to an alcohol, which can then be used in further synthetic steps. The benzyloxy group serves as a protecting group for a phenol (B47542). This protection is crucial during synthetic sequences that might otherwise affect a free hydroxyl group. The benzyl (B1604629) group can be selectively removed later in the synthesis, typically via catalytic hydrogenation, to unmask the phenol for subsequent reactions like etherification or esterification. nih.gov

This dual functionality allows chemists to build molecular complexity in a controlled manner. For example, the acetyl group can be elaborated into a larger side chain, while the protected phenol awaits a later-stage coupling reaction. This approach is common in the synthesis of biologically active molecules, where precise control over the molecular architecture is critical. mdpi.comscispace.com The use of biphenyl precursors is a well-established strategy in creating compounds for various applications, including those with potential biological activity. jst.go.jpekb.eg

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Product Class Potential Application
Acetyl Group Aldol Condensation α,β-Unsaturated Ketone Intermediate for further additions
Acetyl Group Reduction (e.g., with NaBH₄) Secondary Alcohol Chiral synthesis, esterification
Acetyl Group Wittig Reaction Substituted Alkene Creation of complex side chains
Acetyl Group Baeyer-Villiger Oxidation Ester Conversion of ketone to ester linkage
Benzyloxy Group Catalytic Hydrogenation Phenol Unmasking for coupling, etherification
Biphenyl Core Electrophilic Aromatic Substitution Substituted Biphenyl Modification of core structure

Scaffold for Design of Novel Ligands in Catalysis

The rigid yet conformationally dynamic nature of the biphenyl backbone makes it a privileged scaffold in the design of ligands for asymmetric catalysis. acs.org Specifically, atropisomeric biphenyls (chiral molecules arising from hindered rotation around the single bond connecting the two aryl rings) are central to many highly successful chiral ligands, such as BINOL and its derivatives. acs.org

This compound provides a foundational structure that can be elaborated into novel ligands. The functional groups are key starting points for introducing coordinating atoms (like phosphorus, nitrogen, or oxygen) that can bind to a metal center.

Potential Ligand Synthesis Strategies:

From the Acetyl Group: The ketone can be converted into an amine via reductive amination. This amine could then be further functionalized, for example, by reacting it with chlorodiphenylphosphine (B86185) to introduce a phosphine (B1218219) moiety, creating a P,N-type ligand.

From the Benzyloxy Group: Deprotection to the phenol allows for the introduction of phosphinite or phosphate (B84403) groups, which are common coordinating groups in catalysis.

At Ortho Positions: Directed ortho-metalation can introduce new functional groups adjacent to the existing ones, allowing for the creation of pincer-type or other multidentate ligands.

The development of new ligands is crucial for advancing transition metal catalysis, enabling new types of chemical reactions and improving the efficiency and selectivity of existing ones. ethz.ch By systematically modifying the biphenyl scaffold of this compound, libraries of new ligands could be synthesized and screened for catalytic activity in various transformations. nih.gov

Intermediate in Materials Science Research (e.g., non-linear optics, chemosensors)

Biphenyl derivatives are of significant interest in materials science, particularly for applications in electronics and optics. sigmaaldrich.com Their conjugated π-systems are responsible for their unique electronic and photophysical properties. This compound can serve as an intermediate in the synthesis of advanced materials.

Non-Linear Optical (NLO) Materials: Organic molecules with large third-order NLO properties are sought after for applications in optical switching and data storage. frontiersin.orgmetall-mater-eng.com A common design for NLO materials is the "donor-π-acceptor" (D-π-A) architecture. The biphenyl core of this compound can act as the π-conjugated bridge. The acetyl group, being an electron-withdrawing group, can function as an acceptor or be converted into a stronger acceptor. For example, condensation of the acetyl group with an amine can form a Schiff base (imine), which extends the conjugation and enhances the NLO response. metall-mater-eng.comresearchgate.net The benzyloxy group can be deprotected to a hydroxyl group, which acts as an electron donor. Research on Schiff bases has shown that their molecular structure, including the presence of heteroatoms and donor-acceptor groups, makes them promising for semiconductor and NLO applications. researchgate.net

Chemosensors: A chemosensor is a molecule that signals the presence of a specific chemical species, often through a change in its fluorescence. The biphenyl scaffold can act as a fluorophore. Derivatization of the acetyl or hydroxyl functions can be used to introduce a specific binding site for a target analyte (e.g., a metal ion or an anion). Binding of the analyte to this site would alter the electronic structure of the conjugated system, leading to a detectable change in the fluorescence emission (a "turn-on" or "turn-off" response).

Table 2: Reported Third-Order NLO Properties of a Related Schiff Base Crystal Data for 4-Chloro-2-((phenylimino)methyl)phenol, a compound with a related functional architecture.

Parameter Symbol Value Unit
Nonlinear Refractive Index n₂ 3.84 x 10⁻⁸ cm²/W
Nonlinear Absorption Coefficient β 2.11 x 10⁻⁴ cm/W
Third-Order Susceptibility χ⁽³⁾ 4.07 x 10⁻⁶ esu

Source: Based on findings for a related Schiff base compound. metall-mater-eng.com

Derivatization for Exploring New Chemical Space

"Chemical space" refers to the vast number of possible molecules that could theoretically be created. Exploring this space is a central goal in drug discovery and materials science to identify compounds with new or improved properties. emolecules.com this compound is an excellent starting point for this exploration due to its readily modifiable functional groups.

By applying a range of well-established chemical reactions, a single precursor molecule can be converted into a diverse library of derivatives. This process of derivatization allows researchers to systematically investigate structure-activity relationships, where small changes to the molecular structure are correlated with changes in biological activity or material properties. acs.org

Examples of Derivatization Reactions:

On the Acetyl Group:

Condensation: Reaction with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile) can create new C=C bonds. mdpi.com

Heterocycle Formation: The acetyl group can be a key component in the synthesis of heterocyclic rings like pyrazoles, isoxazoles, or pyrimidines.

On the Benzyloxy Group:

Deprotection: Removal of the benzyl group yields 2-acetyl-3'-hydroxybiphenyl. nih.gov

Etherification/Esterification: The resulting phenol can be reacted with a wide variety of alkyl halides or acyl chlorides to generate a library of ethers and esters, systematically varying the nature of the substituent.

This ability to generate a multitude of new, distinct compounds from a single, accessible intermediate underscores the value of this compound as a versatile platform for chemical innovation. ru.nl

Future Research Directions and Unexplored Avenues for 2 Acetyl 3 Benzyloxy Biphenyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of unsymmetrical biphenyls is a cornerstone of modern organic chemistry. Future research on 2-Acetyl-3'-(benzyloxy)biphenyl could focus on developing more efficient and environmentally benign synthetic strategies.

Current methods for constructing the biphenyl (B1667301) core often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. While effective, these methods can involve expensive catalysts and ligands, and generate metallic waste. Future research could explore:

C-H Activation/Arylation: Direct arylation of acetophenone (B1666503) derivatives with 3-(benzyloxy)phenyl halides or related coupling partners would offer a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions.

Nickel-Catalyzed Couplings: The use of less expensive and more earth-abundant nickel catalysts is a growing area of interest. umich.edu Developing nickel-catalyzed methods for the synthesis of this compound could provide a more sustainable alternative to palladium. umich.edu

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of this biphenyl derivative, minimizing reaction times and improving yields.

Biocatalysis: The use of enzymes for the key bond-forming steps could offer a highly selective and environmentally friendly synthetic route.

Synthetic Strategy Potential Advantages Key Research Focus
C-H Activation/ArylationAtom economy, reduced wasteCatalyst development, regioselectivity control
Nickel-Catalyzed CouplingsLower cost, sustainabilityLigand design, reaction optimization
Flow ChemistryScalability, safety, controlReactor design, process optimization
BiocatalysisHigh selectivity, green conditionsEnzyme discovery and engineering

Investigation of Unprecedented Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations.

The acetyl group is a versatile handle for a wide range of reactions. Beyond standard transformations like oxidation, reduction, and olefination, future research could investigate:

Enantioselective Reactions: The development of enantioselective methods for reactions at the acetyl group, such as asymmetric aldol (B89426) or Henry reactions, could lead to the synthesis of chiral derivatives with potential applications in asymmetric catalysis or as chiral building blocks.

Umpolung Reactivity: Inverting the normal polarity of the acetyl group could enable novel bond formations. uni-regensburg.de For instance, its conversion to an acyl anion equivalent would allow it to act as a nucleophile in reactions with various electrophiles. uni-regensburg.de

Photocatalysis: The use of photoredox catalysis could enable novel transformations of the acetyl group or the biphenyl core under mild conditions.

The benzyloxy group can also be a site for chemical innovation. While typically used as a protecting group, its strategic cleavage or modification could lead to new molecular architectures.

Exploration of Its Role in Advanced Materials or Catalyst Design

The biphenyl scaffold is a common motif in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of this compound could be leveraged in the design of new materials.

Liquid Crystals: The rigid biphenyl core combined with the flexible benzyloxy group could impart liquid crystalline properties. Systematic modification of the structure could allow for the tuning of mesophase behavior.

Luminescent Materials: The biphenyl moiety can exhibit fluorescence. The introduction of the acetyl and benzyloxy groups could modulate its photophysical properties, making it a candidate for use in OLEDs or as a fluorescent sensor.

Asymmetric Catalysis: The chiral biphenyl backbone could be incorporated into ligands for asymmetric catalysis. The acetyl and benzyloxy groups provide convenient handles for further functionalization to create a library of ligands for various metal-catalyzed reactions.

Potential Application Key Structural Feature Research Direction
Liquid CrystalsRigid biphenyl core, flexible side chainSynthesis of derivatives and study of mesophase behavior
Luminescent MaterialsBiphenyl fluorophoreInvestigation of photophysical properties and device fabrication
Asymmetric CatalysisChiral biphenyl scaffoldLigand synthesis and application in asymmetric reactions

Deeper Mechanistic Insights via Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A combined experimental and computational approach would be highly beneficial. umich.eduacs.org

Kinetic Studies: Detailed kinetic analysis of key reactions, such as its synthesis via cross-coupling or its subsequent transformations, can provide valuable information about the reaction mechanism.

In Situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. umich.edu This can provide insights that are difficult to obtain through experiments alone. umich.edu For example, computational studies could elucidate the factors controlling the atropisomerism of the biphenyl axis.

Application in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules for high-throughput screening in drug discovery and chemical biology. nih.govnih.govrsc.org this compound is an excellent starting point for DOS due to its multiple functionalization points.

A DOS strategy starting from this compound could involve:

Scaffold Elaboration: The acetyl group can be transformed into a variety of other functional groups or used to build new ring systems.

Appendage Modification: The benzyloxy group can be deprotected and the resulting phenol (B47542) can be derivatized with a wide range of substituents.

Stereochemical Diversity: The inherent chirality of the biphenyl axis can be controlled and leveraged to create stereochemically diverse libraries.

By systematically exploring these avenues, a large and diverse library of molecules can be generated from a single, readily accessible starting material, increasing the probability of discovering compounds with novel biological activities. amazonaws.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Acetyl-3'-(benzyloxy)biphenyl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A validated synthesis protocol involves refluxing precursor methyl esters (e.g., methyl 4′-(benzyloxy)biphenyl-3-carboxylate) with potassium hydroxide (5% w/v in ethanol) at 373 K for 6 hours, followed by acidification with HCl to precipitate the product . Key factors include stoichiometric control of the base, reaction time, and solvent purity. Ethanol is preferred for crystallization due to its ability to yield single crystals suitable for X-ray diffraction studies .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves intramolecular interactions, such as C–H⋯O hydrogen bonds and dihedral angles between biphenyl rings (e.g., 26.09° in related structures), which are critical for understanding molecular packing .
  • DFT calculations (e.g., B3LYP/6-311G++(d,p) basis set) predict electronic properties, including HOMO (−6.08 eV) and LUMO (−1.75 eV) energies, to assess reactivity .
  • FT-IR and NMR identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and substituent positions .

Advanced Research Questions

Q. How does the substitution pattern of benzyloxy and acetyl groups on the biphenyl core affect molecular conformation and intermolecular interactions?

  • Methodological Answer : The benzyloxy group induces steric hindrance, reducing dihedral angles between biphenyl rings (e.g., 26.09° vs. 54–59° in unsubstituted analogs), which alters π-π stacking and crystal packing . Computational models (e.g., Hirshfeld surface analysis) quantify intermolecular forces, showing dominant H-bonding (O⋯H, 25%) and van der Waals interactions (C⋯H, 18%) .

Q. What computational approaches are used to predict the electronic properties of this compound, and how do these correlate with experimental observations?

  • Methodological Answer :

  • DFT-based HOMO-LUMO analysis reveals electron density localization: HOMO on biphenyl rings and LUMO on the acetyl group, suggesting nucleophilic attack at the acetyl site .
  • Energy gap (ΔE = 4.33 eV) correlates with stability; experimental validation via cyclic voltammetry can measure redox potentials to confirm computational predictions .

Q. How can researchers resolve contradictions in chromatographic retention behavior when analyzing biphenyl derivatives with different stationary phases?

  • Methodological Answer : Biphenyl stationary phases exhibit unique retention mechanisms driven by dipole-dipole interactions and π-system polarizability, unlike C18 phases dominated by hydrophobicity . To resolve discrepancies:

  • Comparative studies using probe analytes with varying dipole moments (e.g., nitroaromatics vs. alkylbenzenes) isolate retention contributions .
  • Mobile phase optimization (e.g., acetonitrile/water gradients) enhances selectivity for polar substituents like benzyloxy groups .

Q. What strategies are effective in studying the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) models binding poses, prioritizing hydrogen bonds between the benzyloxy group and active-site residues (e.g., Tyr, Ser) .
  • Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) for acetyl-modified derivatives, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.